2-Bromo-5-isopropyl-1,3-oxazole
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Overview
Description
2-Bromo-5-isopropyl-1,3-oxazole is a heterocyclic compound featuring a five-membered ring with an oxygen and nitrogen atom at positions 1 and 3, respectively. The presence of a bromine atom at position 2 and an isopropyl group at position 5 makes this compound unique. Heterocyclic compounds like oxazoles are of significant interest due to their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Oxazoles, the class of compounds to which it belongs, are known to interact with a wide range of biological targets due to their diverse chemical structures .
Mode of Action
Oxazoles are known to interact with their targets through various mechanisms, including binding to enzymes and receptors, disrupting protein-protein interactions, and modulating cellular pathways .
Pharmacokinetics
The compound’s molecular weight is 19004 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Oxazoles are known to exert their effects by interacting with various cellular targets and modulating different cellular pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-isopropyl-1,3-oxazole can be achieved through various methods. One common approach involves the cyclization of α-bromo ketones with alkyl (aryl) isothiocyanates in the presence of sodium hydride under mild conditions . Another method includes the use of AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes, leading to substituted oxazoles under moderate reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using metal-free synthetic routes to minimize costs and environmental impact. The use of eco-friendly catalysts and reagents is preferred to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-isopropyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The oxazole ring can participate in [2+3] cycloaddition reactions with nitrile oxides.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium carbonate can be used to replace the bromine atom.
Cycloaddition Reactions: Nitrile oxides and captodative olefins are commonly used in cycloaddition reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted oxazoles depending on the nucleophile used.
Cycloaddition Reactions: Products include 5-substituted amino-isoxazoles or 4-substituted methoxycarbonyl-isoxazoles.
Scientific Research Applications
2-Bromo-5-isopropyl-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate for the synthesis of new chemical entities with potential biological activities.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 2-Bromo-5-methyl-1,3-oxazole
- 2-Bromo-5-ethyl-1,3-oxazole
- 2-Bromo-5-tert-butyl-1,3-oxazole
Comparison: 2-Bromo-5-isopropyl-1,3-oxazole is unique due to the presence of the isopropyl group, which enhances its lipophilicity and binding affinity compared to its methyl and ethyl analogs. The tert-butyl analog, while more bulky, may exhibit different steric interactions with biological targets .
Properties
IUPAC Name |
2-bromo-5-propan-2-yl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO/c1-4(2)5-3-8-6(7)9-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNNJILZLGNXAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(O1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1600230-26-9 |
Source
|
Record name | 2-bromo-5-(propan-2-yl)-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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